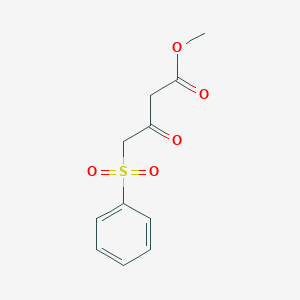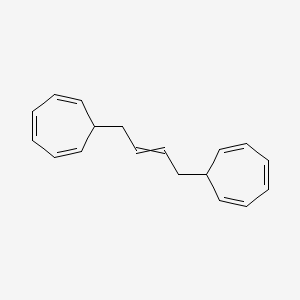
7,7'-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is an organic compound characterized by its unique structure, which includes two cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) typically involves the reaction of cyclohepta-1,3,5-triene with a but-2-ene-1,4-diyl precursor under specific conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by the pyrolysis of the resulting adduct . Another approach involves the Buchner ring enlargement, where benzene reacts with ethyl diazoacetate to form a norcaradiene ethyl ester, which then undergoes electrocyclic ring expansion to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The choice of method depends on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A related compound with a single cyclohepta-1,3,5-triene ring.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is unique due to its dual cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
92208-58-7 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
7-(4-cyclohepta-2,4,6-trien-1-ylbut-2-enyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H20/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h1-14,17-18H,15-16H2 |
Clave InChI |
MNRZYJOEGWDOHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)CC=CCC2C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


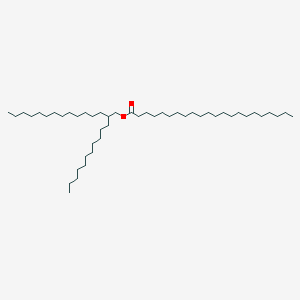
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
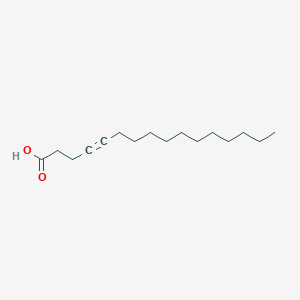

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

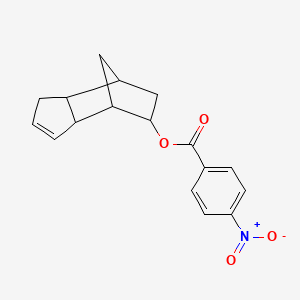
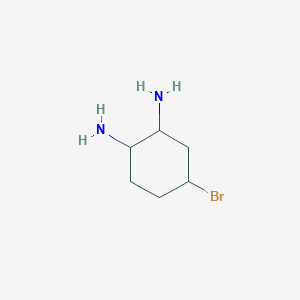
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
